molecular formula C18H22N4O3S B2487335 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 923679-69-0

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2487335
CAS No.: 923679-69-0
M. Wt: 374.46
InChI Key: CDHWLWOKDPZWGO-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole core substituted at position 1 with a (cyclopropylcarbamoyl)methyl group and at position 5 with a hydroxymethyl moiety. A sulfanyl (-S-) bridge at position 2 connects the imidazole to an N-(3-methylphenyl)acetamide group.

Properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-3-2-4-14(7-12)21-17(25)11-26-18-19-8-15(10-23)22(18)9-16(24)20-13-5-6-13/h2-4,7-8,13,23H,5-6,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWLWOKDPZWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole ring, introduction of the sulfanyl group, and attachment of the cyclopropylcarbamoyl moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The cyclopropylcarbamoyl moiety can be reduced to form the corresponding amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyclopropylcarbamoyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Compound 3ae/3af ()

  • Core Structure : Benzimidazole (vs. imidazole in the target compound).
  • Substituents: Position 1: Sulfonylphenoxy group. Position 2: Sulfinyl-linked pyridylmethyl (5-methoxy/6-methoxy variants). Acetamide side chain: N-(carbamoylmethyl).
  • Key Differences: The sulfinyl/sulfonyl groups in 3ae/3af are more oxidized than the sulfanyl group in the target compound, likely altering redox stability and electrophilicity.

Compound 22 and 10VP91 ()

  • Core Structure : Benzo[d]imidazole (vs. simpler imidazole in the target).
  • Substituents :
    • Position 1: Cyclohexyl (22) or bicyclo[3.1.1]heptane (10VP91).
    • Position 2: Acetate ester (22) or acetamide (10VP91).
  • Key Differences: The bicyclic terpene-derived substituent in 10VP91 increases lipophilicity and 3D complexity compared to the target’s planar 3-methylphenyl group.

Sulfanyl-Containing Acetamides

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (–4)

  • Core Structure : 1,3,4-Oxadiazole (vs. imidazole in the target).
  • Substituents :
    • Position 5: Indol-3-ylmethyl group.
    • Sulfanyl bridge links to acetamide with diverse N-substituents.
  • Key Differences :
    • The oxadiazole ring confers greater metabolic stability than imidazole but reduces hydrogen-bonding capacity.
    • Indole moieties in these compounds enable π-stacking interactions, contrasting with the target’s methylphenyl group .

Complex Acetamide-Pyrido-pyrimidinone Hybrid ()

  • Core Structure: Pyrido[4,3-d]pyrimidinone (vs. imidazole).
  • Substituents :
    • Cyclopropyl, fluoro, iodo, and methyl groups.
    • Equimolecular combination with (methylsulfinyl)methane.
  • Halogen substituents (F, I) improve target binding via hydrophobic and van der Waals interactions, absent in the target’s hydroxymethyl group .

Critical Analysis of Structural Variations

  • Sulfur Chemistry : The target’s sulfanyl group offers nucleophilic reactivity distinct from the sulfinyl/sulfonyl groups in 3ae/3af, which may influence metabolic pathways (e.g., oxidation susceptibility) .
  • Heterocycle Impact: Imidazole’s basicity contrasts with oxadiazole’s neutrality and pyrido-pyrimidinone’s aromaticity, affecting solubility and target engagement .
  • Substituent Effects : The hydroxymethyl group in the target enhances hydrophilicity compared to 10VP91’s lipophilic bicycloheptane, suggesting divergent pharmacokinetic profiles .

Biological Activity

The compound 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS Number: 923245-76-5) is a complex organic molecule with potential biological activity. Its unique structure, which includes an imidazole ring, cyclopropylcarbamoyl group, and sulfanyl moiety, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC20H26N4O3S
Molecular Weight402.5 g/mol
IUPAC Name2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
SMILESCc(cccc1)c1NC(CSc1ncc(CO)n1CC(NC1CC1)=O)=O

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions that enhance binding affinity. The cyclopropylcarbamoyl group may increase specificity towards certain biological targets, potentially leading to enhanced therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The structural components of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide suggest potential activity against various bacterial and fungal strains. Studies have shown that similar imidazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. The presence of the hydroxymethyl group may enhance the compound's ability to modulate inflammatory pathways. Preliminary studies have indicated that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in treating inflammatory diseases.

Anticancer Potential

There is growing interest in the anticancer properties of imidazole-containing compounds. The unique structure of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide may allow it to interfere with cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating a series of imidazole derivatives found that compounds similar to 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibited significant antibacterial activity against multi-drug resistant strains .
  • Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory effects .
  • Anticancer Activity : Research has shown that imidazole-based compounds can induce apoptosis in various cancer cell lines. A derivative similar to our compound was found to inhibit cell growth in breast cancer cells through a mechanism involving the activation of caspases .

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